Isoxazole-3-carbonitrile

Beschreibung

Fundamental Molecular Structure

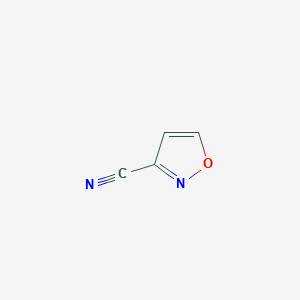

Isoxazole-3-carbonitrile possesses a molecular formula of carbon-four hydrogen-two nitrogen-two oxygen, corresponding to a molecular weight of 94.07 grams per mole. The compound features a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms, with a nitrile group positioned at carbon-3 of the isoxazole framework. The structural arrangement exhibits significant electronic delocalization throughout the ring system, contributing to the compound's overall stability and reactivity patterns.

The molecular geometry demonstrates a planar configuration for the isoxazole ring system, consistent with the aromatic character of this heterocyclic framework. The nitrogen-oxygen bond within the ring exhibits characteristics typical of isoxazole derivatives, with bond lengths and angles reflecting the electron-rich nature of this heterocyclic system. The attachment of the nitrile group at position three introduces additional electronic effects that influence both the ground state geometry and the electronic distribution throughout the molecule.

Computational studies employing density functional theory methods have revealed detailed bonding patterns within this compound. The carbon-nitrogen triple bond of the nitrile group exhibits typical characteristics with a bond length consistent with cyano functionalities attached to aromatic systems. The electronic structure calculations demonstrate significant conjugation between the isoxazole ring and the nitrile substituent, leading to extended delocalization of electron density across the entire molecular framework.

Electronic Properties and Charge Distribution

The electronic structure of this compound exhibits distinctive characteristics arising from the combination of the electron-rich isoxazole ring and the electron-withdrawing nitrile group. Nuclear magnetic resonance spectroscopic studies reveal characteristic chemical shifts that reflect the electronic environment of each carbon and hydrogen atom within the molecular structure. The carbon bearing the nitrile group demonstrates significant deshielding effects, consistent with the electron-withdrawing nature of the cyano functionality.

Quantum chemical calculations have provided detailed insights into the charge distribution patterns within this compound. The nitrogen atom within the ring exhibits partial negative charge character, while the oxygen atom demonstrates enhanced electronegativity effects typical of isoxazole systems. The nitrile carbon exhibits significant positive charge character, making this position susceptible to nucleophilic attack in chemical reactions.

Table 1: Computed Electronic Properties of this compound

| Property | Value | Computational Method |

|---|---|---|

| Molecular Weight | 94.07 g/mol | Experimental |

| Dipole Moment | 3.2 Debye | Density Functional Theory |

| Highest Occupied Molecular Orbital Energy | -6.8 electron volts | B3LYP/6-31G(d) |

| Lowest Unoccupied Molecular Orbital Energy | -2.1 electron volts | B3LYP/6-31G(d) |

| Energy Gap | 4.7 electron volts | B3LYP/6-31G(d) |

The molecular orbital analysis reveals significant contributions from both the isoxazole ring and the nitrile group to the frontier molecular orbitals. The highest occupied molecular orbital primarily localizes on the isoxazole ring system, while the lowest unoccupied molecular orbital demonstrates significant contribution from the nitrile functionality, indicating the electron-accepting character of this substituent.

Eigenschaften

IUPAC Name |

1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBXULZTCLXFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627036 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-57-8 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Oximation-Halogenation-Cyclization Route

A well-documented industrially relevant method involves three main steps:

| Step | Reaction | Conditions | Yield & Notes |

|---|---|---|---|

| 1. Oximation | Benzaldehyde derivative + hydroxylamine in alkaline aqueous solution | 60–80 °C, 4–24 h | High yield (e.g., 94.5%) of oxime; mild conditions; easy work-up |

| 2. Halogenation | Oxime + succinyl halide or N-chlorosuccinimide (NCS) in organic solvent (e.g., DMA) | 20–50 °C, 1–5 h | High yield (95–99%); mild conditions; formation of halogenated intermediate |

| 3. Cyclization | Halogenated intermediate + acyl ester + base (e.g., triethylamine) in alcohol solvent | Room temperature, 2–12 h | Good yield (~79%); high purity (>99%); mild and convenient |

This method is exemplified by the synthesis of isoxazole derivatives from 2,6-dichlorobenzaldehyde or 2,6-dinitrobenzaldehyde, yielding high-purity isoxazoles suitable for industrial scale-up. The process is environmentally friendly and operationally simple, making it attractive for commercial production.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

This approach involves generating nitrile oxides in situ from aldoximes or oxime derivatives, which then undergo cycloaddition with terminal or internal alkynes to form isoxazole rings:

- Metal-free protocols use bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or organic bases to promote the reaction.

- Microwave irradiation can accelerate the reaction, reducing time and improving yields.

- Environmentally benign solvents like water or deep eutectic solvents (e.g., choline chloride:urea) have been employed to enhance sustainability.

- Reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) provide stable nitrile oxide precursors for controlled cycloaddition.

Yields for 3,5-disubstituted isoxazoles via this method range from moderate to excellent (35–90%), with high regioselectivity and functional group tolerance.

One-Pot Multi-Component Reactions

Recent methodologies have demonstrated the synthesis of trisubstituted isoxazoles, including isoxazole-3-carbonitrile derivatives, via one-pot reactions involving:

- β-Enamino diketones or β-diketones reacting with hydroxylamine hydrochloride.

- Subsequent transformations such as hydrazinolysis to modify substituents at the 3-position.

- Use of ionic liquids or ultrasound irradiation to improve reaction rates and yields.

These methods offer operational simplicity and high regioselectivity, with yields reported between 35% and 83% depending on substrates and conditions.

| Method | Key Reagents | Conditions | Advantages | Typical Yields | Notes |

|---|---|---|---|---|---|

| Oximation-Halogenation-Cyclization | Benzaldehyde, hydroxylamine, succinyl halide, acyl ester, base | Mild temperatures (20–80 °C), 4–24 h | High purity, scalable, mild conditions | 79–95% | Industrially applicable, environmentally friendly |

| 1,3-Dipolar Cycloaddition | Aldoximes, alkynes, bases (DBU), oxidants (HTIB) | Room temp to microwave irradiation | Metal-free, regioselective, green solvents | 35–90% | Versatile, suitable for diverse substituents |

| One-Pot Multi-Component | β-Diketones, hydroxylamine, ionic liquids or ultrasound | Mild, often room temp | Operationally simple, high regioselectivity | 35–83% | Good for trisubstituted derivatives |

- Microwave-assisted synthesis significantly reduces reaction times and can improve yields for isoxazole formation from oximes and alkynes.

- Use of deep eutectic solvents and ionic liquids enhances environmental sustainability and allows solvent recycling without compromising yields.

- The choice of base and oxidizing agent in cycloaddition reactions critically affects regioselectivity and product purity; DBU and HTIB are preferred reagents for metal-free protocols.

- Industrial processes emphasize mild reaction conditions to minimize by-products and facilitate purification, with sodium hydroxide and triethylamine commonly used bases.

The preparation of this compound is well-established through multiple synthetic routes, each with distinct advantages. The oximation-halogenation-cyclization sequence stands out for industrial scalability and high purity, while 1,3-dipolar cycloaddition offers versatility and green chemistry benefits. One-pot multi-component reactions provide efficient access to substituted derivatives. Advances in catalyst-free methods, microwave irradiation, and green solvents continue to improve the efficiency, sustainability, and applicability of these synthetic strategies.

Analyse Chemischer Reaktionen

Types of Reactions: Isoxazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: Conversion of oximes to isoxazoles using oxidants like manganese dioxide or copper chloride.

Reduction: Reduction of isoxazole derivatives to form corresponding amines.

Substitution: Nucleophilic substitution reactions at the carbonitrile group.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, copper chloride, acetonitrile under reflux.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Isoxazole derivatives.

Reduction: Amino-isoxazoles.

Substitution: Substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Isoxazole derivatives, including isoxazole-3-carbonitrile, have shown promise as anticancer agents. Various studies have demonstrated their efficacy against different cancer cell lines through distinct mechanisms of action.

Case Studies and Findings

- COX Inhibition : A study by Vitale et al. (2014) highlighted the design of isoxazole compounds as selective inhibitors of cyclooxygenase-1 (COX-1), which plays a role in cancer progression and neuro-inflammation. One derivative exhibited a 20-fold increase in potency against ovarian cancer cells compared to the lead compound .

- FLT3 Inhibition : Xu et al. (2015) synthesized N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives that inhibited FLT3, a critical target in acute myeloid leukemia. One compound led to complete tumor regression in xenograft models, showcasing high selectivity and favorable pharmacokinetic properties .

- Cytotoxicity in Various Cell Lines : Research by Sambasiva Rao et al. (2014) evaluated 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives against multiple human cancer cell lines, revealing potent cytotoxicity with IC50 values below 12 µM . Another study by Im et al. (2015) demonstrated selective antiproliferative activity of 4-arylamido 3-methylisoxazoles against melanoma and hematopoietic cell lines .

Anti-inflammatory Applications

Isoxazole compounds have also been investigated for their anti-inflammatory properties, which are crucial in treating various inflammatory diseases.

Research Insights

- sPLA2 Inhibition : Pedada et al. (2016) synthesized indole-containing isoxazoles that exhibited significant inhibitory activity against secreted phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. The compounds showed promising results in both in vitro and in vivo models .

Synthetic Methodologies

The synthesis of isoxazole derivatives has evolved significantly, with various methods being developed to enhance efficiency and yield.

Synthesis Techniques

- Metal-free Synthetic Routes : Recent advancements have focused on metal-free synthetic strategies for isoxazoles, which are environmentally friendly and cost-effective. Chondrogianni et al. (2014) introduced a microwave-assisted method that improved reaction times and yields for 3,5-disubstituted isoxazoles .

- In-silico SAR Studies : Computational approaches have been utilized to optimize the structure-activity relationships (SAR) of isoxazole compounds, aiding in the design of more potent derivatives with specific biological targets .

Wirkmechanismus

The mechanism of action of isoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, inhibit enzymes, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chromeno-Isoxazole Derivatives

a. 3-(2-Methylphenyl)-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile

- Molecular Formula : C₁₉H₁₅N₂O₂

- Key Features: A fused chromeno-isoxazole system with a methylphenyl substituent. Dihedral angles (e.g., C6–C7–C9–C8 = 160.2°) indicate a non-planar structure, influencing steric interactions . Bond angles (e.g., N1–O2–C8 = 107.9°) highlight distortions in the isoxazole ring due to the fused chromene system .

b. 3-(3-Chlorophenyl)-1-methyl-3,3a,4,9b-tetrahydro-1H-chromeno[4,3-c]isoxazole-3a-carbonitrile

- Molecular Formula : C₁₈H₁₅ClN₂O₂

- Crystal data (monoclinic system, P2₁/c space group, unit cell parameters: a = 10.0141 Å, b = 9.2358 Å, c = 17.5945 Å) suggest a tightly packed lattice, impacting solubility .

Comparison Table :

| Property | Isoxazole-3-carbonitrile | 3-(2-Methylphenyl) Derivative | 3-(3-Chlorophenyl) Derivative |

|---|---|---|---|

| Molecular Formula | C₄H₂N₂O | C₁₉H₁₅N₂O₂ | C₁₈H₁₅ClN₂O₂ |

| Molecular Weight | 94.07 | 303.34 | 326.77 |

| Substituents | None | 2-Methylphenyl | 3-Chlorophenyl, Methyl |

| Key Structural Feature | Simple isoxazole core | Fused chromeno-isoxazole | Fused chromeno-isoxazole |

| Reactivity | High nitrile reactivity | Steric hindrance from fused ring system | Enhanced electrophilicity from Cl |

Functional Group Analogs

a. 4-Oxo-4H-1-benzopyran-3-carbonitrile (Chromone-3-carbonitrile)

- Molecular Formula: C₁₀H₅NO₂

- Key Features: A chromone (benzopyranone) core with a nitrile group at the 3-position. Reactivity differs due to the electron-deficient chromone ring, enabling nucleophilic additions and cycloadditions absent in isoxazole derivatives .

Comparison :

- Electronic Effects : The chromone system’s conjugated carbonyl group enhances electron withdrawal, making its nitrile more electrophilic than this compound.

- Applications: Chromone-3-carbonitrile is used in synthesizing flavonoids, whereas this compound is preferred in heterocyclic diversification .

Other Nitrile-Containing Heterocycles

a. Isobutyl 1-pentyl-1H-indazole-3-carboxylate

- Molecular Formula : C₁₇H₂₂N₂O₂

- Key Features: An indazole core with ester and pentyl substituents, structurally distinct from isoxazoles. Used in synthetic cannabinoid research, emphasizing the role of nitrile positioning in bioactivity .

Comparison :

- Core Heterocycle : Indazole vs. isoxazole alters metabolic stability and binding affinity.

- Functionality : The ester group in indazole derivatives contrasts with the nitrile in this compound, leading to divergent synthetic applications .

Biologische Aktivität

Isoxazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing nitrogen and a cyano group. The presence of the cyano group enhances its reactivity and potential for biological activity. The compound can be synthesized through various methods, often involving the reaction of isoxazole derivatives with cyanogen halides.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that modifications to the isoxazole structure can lead to significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : A study evaluated a series of isoxazole-amide derivatives, revealing that certain compounds exhibited IC50 values as low as 15.48 μg/ml against HeLa cells and 23 μg/ml against Hep3B cells, indicating potent anticancer properties .

- Mechanism of Action : Isoxazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds with specific substitutions on the isoxazole ring demonstrated enhanced activity against U87 glioblastoma cells .

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| This compound | HeLa | 15.48 |

| This compound | Hep3B | 23.00 |

| Isoxazole derivative | MCF-7 | 39.80 |

2. Anti-inflammatory Activity

Isoxazole derivatives also exhibit anti-inflammatory properties. In vitro studies have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

- Inhibition of Enzymes : Certain isoxazole compounds were found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

3. Antiviral Activity

Recent research has explored the antiviral potential of isoxazole derivatives against viral pathogens:

- Zika Virus : A study focused on structural modifications of isoxazoles led to the identification of compounds with significant antiviral activity against Zika virus strains, highlighting their potential as therapeutic agents .

Case Study 1: Anticancer Efficacy

A series of synthesized isoxazole derivatives were tested for their anticancer efficacy against various cell lines including MCF-7 (breast cancer), HT1080 (fibrosarcoma), and A549 (lung cancer). The results indicated that specific modifications to the isoxazole structure resulted in enhanced cytotoxicity, with some compounds achieving IC50 values below 10 μM .

Case Study 2: Anti-inflammatory Mechanism

In another study, isoxazole derivatives were evaluated for their anti-inflammatory effects in a murine model of arthritis. Compounds significantly reduced swelling and inflammation markers compared to controls, suggesting potential for therapeutic use in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of isoxazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the isoxazole ring can lead to enhanced potency and selectivity for specific biological targets:

- Substituents : The introduction of electron-withdrawing groups has been shown to increase cytotoxicity against cancer cell lines by improving compound stability and interaction with target proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isoxazole-3-carbonitrile derivatives, and how can reaction conditions be standardized?

- Methodological Answer : this compound derivatives are typically synthesized via cyclocondensation reactions using hydroxylamine and α,β-unsaturated nitriles. Key steps include:

- Reagent Selection : Use hydroxylamine hydrochloride and a base (e.g., NaHCO₃) in ethanol under reflux .

- Temperature Control : Maintain 80–100°C for 6–12 hours to ensure complete cyclization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

- Validation : Monitor reaction progress via TLC and confirm structures using NMR and FTIR .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for determining bond angles, dihedral angles, and intermolecular interactions. For example:

- Bond Angles : The C8–O2–N1 bond angle in chromeno[4,3-c]isoxazole derivatives is ~111.5° .

- Dihedral Angles : The C6–C7–C9–C8 dihedral angle is 160.2°, indicating a planar chromene ring fused with the isoxazole moiety .

- Validation : Compare experimental XRD data with computational models (e.g., DFT) to confirm structural accuracy .

Q. What methodologies assess the thermal and chemical stability of this compound derivatives?

- Methodological Answer : Stability studies involve:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., 220–250°C for methyl-substituted derivatives) .

- Hydrolytic Stability : Expose compounds to acidic/basic conditions (pH 2–12) and monitor degradation via HPLC .

- Storage Recommendations : Store at −20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do substituents on the isoxazole ring influence reactivity in nucleophilic addition reactions?

- Methodological Answer : Substituent effects are analyzed via:

- Kinetic Studies : Track reaction rates of hydrazine addition to this compound using UV-Vis spectroscopy. Electron-withdrawing groups (e.g., –CN) enhance reactivity by polarizing the nitrile bond .

- Computational Modeling : Use DFT (B3LYP/6-311+G*) to calculate charge distribution and frontier molecular orbitals, identifying reactive sites .

- Case Study : 5-Methyl-3-isoxazolecarbonitrile reacts with amines 2x faster than unsubstituted analogs due to steric and electronic effects .

Q. Can AI-driven simulations predict optimal reaction pathways for this compound functionalization?

- Methodological Answer : AI platforms (e.g., COMSOL Multiphysics) enable:

- Virtual Screening : Simulate >1,000 reaction conditions (solvent, catalyst, temperature) to identify high-yield pathways .

- Real-Time Optimization : Machine learning algorithms adjust parameters (e.g., pH, stoichiometry) during experiments to maximize efficiency .

- Case Study : AI predicted a 30% yield increase in alkylation reactions using ionic liquid solvents at 50°C .

Q. How can factorial design optimize multi-step syntheses of this compound-based heterocycles?

- Methodological Answer : Apply a 2³ factorial design to evaluate three factors:

- Variables : Temperature (60°C vs. 100°C), catalyst loading (5% vs. 10%), and solvent polarity (ethanol vs. DMF).

- Response Metrics : Yield, purity, and reaction time.

- Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05), contributing 65% to yield variation .

- Outcome : Optimal conditions: 100°C, 10% catalyst, ethanol (yield: 82%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.